2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
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Description
This compound is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine . The pyrazole core is an important class of nitrogen-containing heterocycles and is a structural element of natural products and pharmaceutically active compounds . This compound has found use as a scaffold in drug research .
Synthesis Analysis
The synthesis of this compound involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .Molecular Structure Analysis
The molecular formula of this compound is C16H18FN3O2. It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include 1,3-dipolar cycloaddition . The pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives is a key step in the synthesis .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Compounds structurally related to the query have been utilized in the synthesis of coordination complexes, which are of interest due to their supramolecular architectures and potential antioxidant activities. For instance, pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes were studied for their structural properties and antioxidant activities, suggesting potential applications in materials science and medicinal chemistry for compounds with similar functionalities (Chkirate et al., 2019).
Antipsychotic Potential
Derivatives of pyrazol-acetamides have shown antipsychotic-like profiles in behavioral animal tests. These compounds, distinct from traditional antipsychotic agents, do not interact with dopamine receptors, indicating a novel mechanism of action. Such findings suggest potential therapeutic applications for related compounds in the treatment of psychiatric disorders, providing a new avenue for the development of antipsychotic medications with fewer side effects (Wise et al., 1987).
Anti-inflammatory and Antimicrobial Activities
Compounds with a similar structural framework have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These studies have led to the identification of several derivatives with significant activity, suggesting the utility of such compounds in developing new anti-inflammatory and antimicrobial agents. This highlights the importance of these structural motifs in medicinal chemistry research for the discovery of new therapeutic agents (Sunder & Maleraju, 2013).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-13-3-1-2-4-14(13)21-10-15(20)18-11-6-8-19-12(9-11)5-7-17-19/h1-5,7,11H,6,8-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXRLPBLOOUMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
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